molecular formula C12H11NO3S B086519 n-(4-Hydroxyphenyl)benzenesulfonamide CAS No. 5471-90-9

n-(4-Hydroxyphenyl)benzenesulfonamide

Cat. No.: B086519
CAS No.: 5471-90-9
M. Wt: 249.29 g/mol
InChI Key: WHZPMLXZOSFAKY-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C12H11NO3S. It is a derivative of benzenesulfonamide where a hydroxyphenyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

“n-(4-Hydroxyphenyl)benzenesulfonamide” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which “this compound” exerts these effects are still being explored .

Molecular Mechanism

At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being studied .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched . It may interact with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Hydroxyphenyl)benzenesulfonamide can be synthesized through the sulfonylation of para-aminophenol with benzenesulfonyl chloride. The reaction typically involves the following steps :

    Sulfonylation of Para-aminophenol:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-Hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)benzenesulfonamide can be compared with other sulfonamide derivatives:

    N-(4-Aminophenyl)benzenesulfonamide: Similar structure but with an amino group instead of a hydroxy group.

    N-(4-Methoxyphenyl)benzenesulfonamide: Contains a methoxy group, which can alter its chemical reactivity and biological activity.

    N-(4-Chlorophenyl)benzenesulfonamide: The presence of a chlorine atom can enhance its antimicrobial properties.

These compounds share a common sulfonamide backbone but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(4-hydroxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZPMLXZOSFAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063934
Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-
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Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-90-9
Record name N-(4-Hydroxyphenyl)benzenesulfonamide
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Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-
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Record name 5471-90-9
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Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-
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Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-
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Record name N-(4-hydroxyphenyl)benzenesulfonamide
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Synthesis routes and methods I

Procedure details

The preparation is carried out as in Example 1(a) from 353 g (2 mol) of benzenesulphonyl chloride and 229.2 g of 4-aminophenol (2.1 mol).
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
229.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same procedure as above (Example 1) is followed, starting with 10.9 g (0.1 mol) of p-aminophenol in 40 ml of anhydrous pyridine and 18 g (1 equivalent) of benzenesulfonyl chloride. 14.8 g of p-benzenesulfonamidophenol are obtained.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the structural features of N-(4-Hydroxyphenyl)benzenesulfonamide?

A1: this compound is characterized by the presence of N—H⋯O and O—H⋯O hydrogen bonds within its structure. [] These hydrogen bonds contribute to the stability of the molecule. Additionally, its synthesis by reacting benzene sulfonyl chloride with para-aminophenol highlights its potential as a precursor to sulfur-containing heterocyclic compounds with possible biological activity. []

Q2: Has this compound been investigated for its potential use in treating allergic contact dermatitis?

A2: Yes, there is research indicating that this compound can be an occupational allergen. A case study reported occupational airborne allergic contact dermatitis caused by exposure to this compound. [] This highlights the importance of considering potential allergenic properties during handling and application.

Q3: Are there studies comparing the electrochemical behavior of this compound to similar compounds?

A3: While specific data on material compatibility and stability are limited in the provided abstracts, a study exists comparing the electrochemical behavior of this compound to N-(4-aminophenyl)benzenesulfonamide derivatives. [] This suggests ongoing research into understanding the reactivity and potential applications of this class of compounds.

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